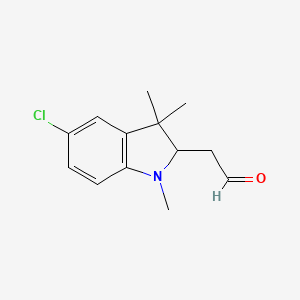
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, also known as Carbosulfan, is a chemical compound with the molecular formula C20H32N2O3S and a molecular weight of 380.545 g/mol . It is widely used as an insecticide in agriculture due to its effectiveness in controlling a variety of pests.
准备方法
Synthetic Routes and Reaction Conditions
Carbosulfan is synthesized through a multi-step process involving the reaction of carbamic acid derivatives with various reagents. The synthesis typically involves the following steps:
Formation of the carbamic acid derivative: This involves the reaction of an amine with carbonyl compounds to form the carbamic acid intermediate.
Thioether formation: The carbamic acid derivative is then reacted with a thiol compound to form the thioether linkage.
Esterification: The final step involves the esterification of the thioether with 2,3-dihydro-2,2-dimethyl-7-benzofuranol under acidic or basic conditions.
Industrial Production Methods
Industrial production of Carbosulfan involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process is carried out in controlled environments to ensure safety and efficiency. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production rates and minimize waste.
化学反应分析
Types of Reactions
Carbosulfan undergoes various chemical reactions, including:
Oxidation: Carbosulfan can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, Carbosulfan can hydrolyze to form carbamic acid derivatives and alcohols.
Substitution: Carbosulfan can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Hydrolysis conditions: Acidic or basic aqueous solutions
Nucleophiles: Halides, amines, and alcohols
Major Products
Oxidation products: Sulfoxides and sulfones
Hydrolysis products: Carbamic acid derivatives and alcohols
Substitution products: Various substituted carbamic acid derivatives
科学研究应用
Carbosulfan has a wide range of applications in scientific research, including:
Agricultural Chemistry: Used as an insecticide to control pests in crops such as rice, cotton, and vegetables.
Biological Studies: Studied for its effects on insect physiology and behavior.
Environmental Science: Research on its environmental impact, degradation pathways, and persistence in soil and water.
Toxicology: Investigated for its toxicity to non-target organisms, including humans and wildlife.
作用机制
Carbosulfan exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Carbosulfan causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the acetylcholinesterase enzyme and associated neural pathways.
相似化合物的比较
Carbosulfan is similar to other carbamate insecticides such as Carbofuran and Aldicarb. it is unique in its structural features and specific applications:
Carbofuran: Another carbamate insecticide with a similar mode of action but different structural components.
List of Similar Compounds
- Carbofuran
- Aldicarb
- Methomyl
- Oxamyl
Carbosulfan stands out due to its specific thioether linkage and benzofuran ester group, which contribute to its unique properties and applications.
属性
CAS 编号 |
50539-72-5 |
|---|---|
分子式 |
C21H25NO3S |
分子量 |
371.5 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C21H25NO3S/c1-14(2)16-10-6-7-12-18(16)26-22(5)20(23)24-17-11-8-9-15-13-21(3,4)25-19(15)17/h6-12,14H,13H2,1-5H3 |
InChI 键 |
AEMRNFFLKCWSDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)








![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)


